molecular formula C18H16O4 B1239198 O-Cinnamoyl beta-phenyllactate CAS No. 26467-18-5

O-Cinnamoyl beta-phenyllactate

Cat. No.: B1239198
CAS No.: 26467-18-5
M. Wt: 296.3 g/mol
InChI Key: MDDYHPYEFOAUFO-PCUGXKRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Cinnamoyl beta-phenyllactate is a specialized ester compound developed for enzymology research, serving as a chromogenic and spin-label substrate for the detailed kinetic and mechanistic analysis of bovine pancreatic Carboxypeptidase A (CPA; EC 3.4.12.2) . Its primary research value lies in probing the catalytic mechanism of this metalloprotease, particularly for esterolytic reactions . Hydrolysis of this specific ester substrate by CPA is characterized by a sigmoidal dependence on pH in the range of 5-9, with an average apparent pKa of 6.6 for the enzyme-substrate complex, while the Michaelis constant (Kₘ) remains pH-independent . Studies utilizing this substrate have been instrumental in elucidating the critical catalytic roles of the active-site zinc ion and the Tyr248 residue. Research indicates that the metal-bound water molecule, activated as a hydroxide ion, plays a key role in catalyzing the deacylation of the acyl-enzyme intermediate . Furthermore, investigations with CPA mutants have demonstrated that the aromatic ring of Tyr248 is critical for efficient ester hydrolysis, affecting both substrate binding and the catalytic rate . The utility of this compound is enhanced by its application in cryoenzymologic techniques, where reaction intermediates can be stabilized and studied at subzero temperatures, allowing for detailed structural analysis via methods like electron spin resonance when spin-label derivatives are used . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26467-18-5

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

(2S)-3-phenyl-2-[(E)-3-phenylprop-2-enoyl]oxypropanoic acid

InChI

InChI=1S/C18H16O4/c19-17(12-11-14-7-3-1-4-8-14)22-16(18(20)21)13-15-9-5-2-6-10-15/h1-12,16H,13H2,(H,20,21)/b12-11+/t16-/m0/s1

InChI Key

MDDYHPYEFOAUFO-PCUGXKRQSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)OC(=O)C=CC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)OC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)OC(=O)C=CC2=CC=CC=C2

Synonyms

O-cinnamoyl beta-phenyllactate
O-trans-cinnamoyl L-beta-phenyllactate

Origin of Product

United States

Enzymatic Transformations and Biocatalysis Involving O Cinnamoyl Beta Phenyllactate

O-Cinnamoyl beta-phenyllactate as a Substrate for Carboxypeptidase A (CPA) Hydrolysis

O-Cinnamoyl-L-β-phenyllactate is a specific ester substrate frequently utilized in the study of the catalytic mechanism of bovine pancreatic carboxypeptidase A (CPA), a zinc-containing metalloenzyme. nih.govscribd.comnih.govannualreviews.org Its hydrolysis by CPA has been a key reaction for elucidating the enzyme's kinetic and chemical mechanisms, particularly because it allows for the direct observation of reaction intermediates under specific conditions. annualreviews.orgpnas.org Unlike some other substrates, O-(trans-cinnamoyl)-L-β-phenyllactate hydrolysis does not exhibit the complication of substrate inhibition, making it a valuable tool for kinetic analysis. annualreviews.orgpnas.org The reaction involves the cleavage of the ester bond, yielding cinnamic acid and β-phenyllactic acid.

The study of this substrate, along with its analogs like O-(trans-p-chlorocinnamoyl)-L-beta-phenyllactate, has provided significant insights into the enzyme's active site and the roles of specific amino acid residues in catalysis. pnas.orgresearchgate.netannualreviews.org Cryoenzymology, the study of enzymes at subzero temperatures, has been particularly instrumental in trapping and characterizing transient species formed during the hydrolysis of these cinnamoyl-based esters. pnas.orgnih.gov

Kinetic Characterization of CPA-Catalyzed Hydrolysis

The kinetic analysis of the hydrolysis of O-Cinnamoyl-L-β-phenyllactate by Carboxypeptidase A reveals a complex reaction pathway that deviates from simple Michaelis-Menten kinetics under certain conditions, pointing to a multi-step catalytic process.

Studies conducted at subzero temperatures (between -25°C and -45°C) in organic-aqueous cryosolvents have been crucial in resolving the elementary steps of the catalytic process. Under these conditions, the hydrolysis of substrates like O-(trans-p-chlorocinnamoyl)-L-beta-phenyllactate by CPA is characterized by a biphasic reaction course, observable through a two-phase decrease in the substrate's specific absorbance. pnas.orgresearchgate.netnih.gov This biphasic behavior is indicative of a process involving at least two distinct, consecutive first-order reactions. pnas.org

The kinetic parameters for the CPA-catalyzed hydrolysis of O-(trans-cinnamoyl)-L-β-phenyllactate have been determined under various conditions. These parameters, the catalytic constant (kcat) and the Michaelis constant (Km), provide quantitative measures of the enzyme's catalytic efficiency and its affinity for the substrate, respectively.

At pH 7.5 and 25°C, the hydrolysis follows Michaelis-Menten kinetics. pnas.org The deuterium (B1214612) solvent isotope effect has also been investigated, showing a kH2O/kD2O ratio of approximately 2, which provides insight into the proton transfer events during the rate-limiting deacylation step. scribd.com

Kinetic Parameters for the Hydrolysis of O-(trans-cinnamoyl)-L-β-phenyllactate by Carboxypeptidase A at 25°C, pH 7.5 pnas.org
Solventkcat (s⁻¹)Km (M) x 10⁴kcat/Km (M⁻¹s⁻¹) x 10⁻⁴
H₂O5781.5537.3
D₂O2651.4418.4
Biphasic Reaction Kinetics and Rate-Limiting Steps.

Mechanistic Investigations of Acyl-Enzyme Intermediate Formation and Deacylation

Mechanistic studies have focused on identifying the transient species formed during catalysis and understanding the roles of key active site residues.

Through the application of cryoenzymology, researchers have successfully trapped and characterized a covalent acyl-enzyme intermediate during the hydrolysis of O-(trans-p-chlorocinnamoyl)-L-beta-phenyllactate. pnas.org At temperatures near -60°C, this intermediate becomes sufficiently stable for spectral characterization. pnas.orgnih.gov The kinetic and spectral evidence strongly supports a two-step mechanism involving the formation and subsequent breakdown of this intermediate. researchgate.net

The intermediate is identified as a mixed anhydride (B1165640), formed between the carboxyl group of the cinnamoyl substrate and the γ-carboxylate of an active site glutamate (B1630785) residue, specifically Glutamate-270 (Glu-270). pnas.organnualreviews.org The temperature dependence of the acylation and deacylation rates explains why this intermediate is only directly observable at low temperatures; at physiological temperatures, its breakdown is too rapid for it to accumulate. pnas.org

The formation of the acyl-enzyme intermediate directly involves the nucleophilic attack of an active site residue on the carbonyl carbon of the substrate's ester bond. pnas.org Based on the structure of the enzyme's active site and the characterization of the trapped intermediate, Glutamate-270 has been identified as the key catalytic residue that performs this nucleophilic attack. pnas.organnualreviews.org

The reaction mechanism proposes that the γ-carboxylate of Glu-270 attacks the substrate, leading to the formation of a mixed anhydride acyl-enzyme intermediate. pnas.org This acylation step is part of the initial rapid "burst" observed in low-temperature kinetic studies. nih.gov The subsequent, rate-limiting deacylation step is then catalyzed by a metal-bound water molecule, which attacks the acyl-enzyme intermediate to release the product and regenerate the free enzyme. nih.gov While this acyl-enzyme pathway is well-supported by studies with specific ester substrates at low temperatures, it has been noted that such intermediates have not been isolated under normal conditions or with peptide substrates, suggesting potential mechanistic variations depending on the substrate and reaction conditions. scribd.comsci-hub.se

Metal Ion Coordination (e.g., Zn2+, Co2+) in Catalysis and Intermediate Stabilization

Carboxypeptidase A is a zinc-containing metalloenzyme that catalyzes the hydrolysis of peptide and ester substrates. nih.gov The zinc ion (Zn2+) at the active site is crucial for its catalytic activity. nih.govwikipedia.org It is coordinated in a tetrahedral geometry by three amino acid residues—His69, Glu72, and His196—and a water molecule. nih.govresearchgate.net This metal ion acts as a potent Lewis acid, stabilizing a coordinated water molecule and the negatively charged intermediates that form during the hydrolysis reaction. wikipedia.org The polar residues within the active site further assist in this stabilization through hydrogen bonding. wikipedia.org

In the hydrolysis of ester substrates like O-Cinnamoyl β-phenyllactate, the catalytic mechanism involves the formation of an acyl-enzyme intermediate. nih.govresearchgate.net Studies using the cobalt-substituted (Co2+) enzyme have revealed that the metal ion's coordination changes from a four-coordinate species in the free enzyme to a five-coordinate species in the acyl-enzyme intermediate. researchgate.net This change in coordination is essential for catalysis. The metal-bound water molecule plays a critical role, acting as a nucleophile in the deacylation of the acyl-enzyme intermediate. nih.govmdpi.com The pH and temperature dependence of the reaction have identified this metal-bound water as the catalytic ionizing group. nih.gov

The coordination of the substrate to the zinc ion is a key step in the catalytic cycle. One proposed mechanism suggests that the substrate binds directly to the zinc, displacing the bound water molecule. nih.gov Another suggests that the substrate binds without displacing the water, which is then activated by the metal ion and Glu270 to attack the carbonyl group of the substrate. nih.gov Regardless of the precise mechanism, the metal ion's role in activating the nucleophile and stabilizing the tetrahedral intermediate is undisputed. nih.gov The guanidinium (B1211019) group of Arg-127 is also hypothesized to stabilize this intermediate. nih.gov

Table 1: Key Residues and their Roles in Metal Ion Coordination and Catalysis

Residue/Ion Role in Catalysis
Zn2+ Lewis acid catalyst, stabilizes intermediates, activates water molecule. nih.govwikipedia.org
Co2+ Substitute for Zn2+, allows for spectroscopic studies of intermediates. nih.govresearchgate.net
His69 Ligand to the catalytic metal ion. nih.gov
Glu72 Ligand to the catalytic metal ion. nih.gov
His196 Ligand to the catalytic metal ion. nih.gov
Glu270 Acts as a general base, activating the water molecule for nucleophilic attack. nih.govmdpi.com
Arg127 Stabilizes the tetrahedral intermediate. nih.gov
Arg145 Binds the C-terminal carboxylate of the substrate. mdpi.com
Asn144 Binds the C-terminal carboxylate of the substrate. mdpi.com
Tyr248 'Caps' the hydrophobic binding pocket. wikipedia.org

Effects of Environmental and Structural Modifiers on CPA Activity

Cryoenzymology, the study of enzyme kinetics at sub-zero temperatures, has been instrumental in elucidating the mechanism of CPA-catalyzed hydrolysis of O-Cinnamoyl β-phenyllactate. nih.govnih.govcapes.gov.br By conducting kinetic studies in a temperature range of 25°C down to -45°C, researchers have been able to observe a biphasic reaction for substrate hydrolysis when the enzyme is in excess. nih.gov This biphasic nature is characterized by a fast rate constant (kf) and a slow rate constant (ks). nih.gov

Arrhenius plots of the slow rate constant (ks) extrapolate to the catalytic rate constant (kcat) at 25°C for both the native zinc enzyme and the cobalt-substituted enzyme. nih.gov This indicates that the same rate-limiting step is being observed across the temperature range. nih.gov The slow process has been identified as the deacylation of a mixed anhydride acyl-enzyme intermediate. nih.gov At temperatures near -60°C, this acyl-enzyme intermediate can be stabilized, allowing for its spectral characterization. nih.gov

The temperature dependence of the slow step (ks) has also revealed a catalytic ionizing group with a metal-ion-dependent pKa. nih.gov The enthalpy of ionization for this group is 7.2 kcal/mol for the native enzyme and 6.2 kcal/mol for the Co2+ enzyme, identifying it as the metal-bound water molecule. nih.gov

Solvent isotope effect studies, where H2O is replaced with deuterium oxide (D2O), provide insights into proton transfer steps in the reaction mechanism. For the carboxypeptidase A-catalyzed hydrolysis of O-Cinnamoyl β-phenyllactate, a solvent isotope effect has been observed. nih.govpnas.org The rate of hydrolysis is lower in D2O compared to H2O, with a reported solvent isotope effect (kH2O/kD2O) of approximately 1.3 to 1.6. nih.govpnas.org This suggests that a proton transfer is involved in the rate-limiting step of the reaction. nih.gov The linearity of the data when plotted against the mole fraction of D2O indicates that a single proton is transferred in the transition state. nih.gov

Replacing the native Zn2+ ion in carboxypeptidase A with other divalent metal ions can significantly alter its catalytic efficiency. wikipedia.orgworthington-biochem.comacs.org While some substitutions, like with Co2+, can result in an active enzyme, others can lead to a decrease or complete loss of activity. wikipedia.orgnih.gov The catalytic activity of these metallo-substituted enzymes is diverse and depends on the specific metal ion. nih.gov For instance, replacement of zinc with cadmium or mercury diminishes peptidase activity but enhances esterase activity. pnas.org The catalytic power of the metal ion is related to its ability to activate the bound water molecule and stabilize the transition state. nih.govuzh.ch The rate enhancement is proportional to the ratio of the stability constants of the metal ion complexes in the transition state and the ground state. uzh.ch

Table 2: Effect of Metal Ion Substitution on Carboxypeptidase A Activity

Metal Ion Relative Peptidase Activity Relative Esterase Activity Reference
Zn2+ (Native) 100% 100% wikipedia.orgpnas.org
Co2+ Active Active nih.gov
Cd2+ Decreased Increased pnas.org
Hg2+ Decreased Increased pnas.org

Chemical modification of carboxypeptidase A, such as acetylation, has profound and differential effects on its peptidase and esterase activities. pnas.orgtandfonline.compnas.org Acetylation of specific tyrosine residues, particularly Tyr-248, completely abolishes peptidase activity but can lead to an enhancement of esterase activity towards certain substrates. tandfonline.comcdnsciencepub.com However, for the hydrolysis of O-Cinnamoyl β-phenyllactate, which does not exhibit substrate inhibition, acetylation of the enzyme leads to a reduction in activity. annualreviews.org

The increase in esterase activity observed with some substrates after acetylation is often attributed to the relief of substrate inhibition. cdnsciencepub.com However, even for substrates without this complication, the effects of acetylation highlight the different mechanistic pathways for peptide and ester hydrolysis. pnas.orgtandfonline.com The modification of tyrosyl residues can impact substrate binding and the catalytic process itself. pnas.org While acetylation of Tyr-248 eliminates its potential role as a proton donor in peptide hydrolysis, the preservation or even enhancement of esterase activity suggests a different mechanism is at play for these substrates. tandfonline.comcdnsciencepub.com

Impact of Metal Ion Substitution on Catalytic Efficiency.

Biotechnological Applications of this compound Related Enzyme Systems

While direct biotechnological applications of O-Cinnamoyl β-phenyllactate itself are not widely documented, the enzyme systems that process it, primarily carboxypeptidase A and related proteases, have numerous applications. These enzymes are used in the food industry for protein hydrolysis in the manufacturing of flavorings and yeast extracts, as well as in baking and brewing. foodstandards.gov.au

Thermostable carboxypeptidases are of particular interest for biotechnological applications due to their stability at high temperatures. tandfonline.com They can be used for C-terminal sequencing of proteins. tandfonline.com Furthermore, carboxypeptidase A has shown potential in the detoxification of mycotoxins like ochratoxin A, which can contaminate food and feed products. mdpi.com The enzyme hydrolyzes the toxin into non-toxic components. mdpi.com

The study of carboxypeptidase inhibitors also has biotechnological relevance, particularly in agriculture. Plant-derived carboxypeptidase inhibitors can act as defense agents against pathogens, making them potential candidates for developing crop protection strategies. frontiersin.orgnih.gov

Enzymatic Synthesis and Biotransformation Approaches

The enzymatic synthesis of this compound, while not extensively documented in dedicated studies, can be approached through established biocatalytic methods such as esterification catalyzed by lipases or transferases. Lipases, in particular, are versatile enzymes for the formation of ester bonds and have been widely used for the synthesis of various esters in non-aqueous media. For instance, lipases like Candida antarctica lipase (B570770) B (CALB) have been successfully employed in the synthesis of cinnamyl acetate (B1210297) through transesterification, demonstrating their potential for catalyzing the reaction between a cinnamoyl donor and an alcohol. sci-hub.se The synthesis of this compound would involve the esterification of beta-phenyllactic acid with an activated form of cinnamic acid, such as cinnamoyl-CoA or a simple ester of cinnamic acid, in a lipase-mediated reaction. Research on the lipase-catalyzed synthesis of various esters, including those of cinnamic acid, has shown that factors such as the choice of enzyme, solvent, and reaction conditions can significantly influence the yield and selectivity of the process. dss.go.thmdpi.com

Conversely, the biotransformation of this compound has been studied in the context of its hydrolysis by proteolytic enzymes. Carboxypeptidase A, a well-characterized metalloenzyme, has been shown to effectively catalyze the hydrolysis of O-trans-cinnamoyl-L-beta-phenyllactate. sci-hub.seusda.gov These studies have utilized this substrate to investigate the enzyme's kinetic properties and the influence of factors like pH and metal ion substitution on its catalytic activity. usda.govnih.gov The hydrolysis reaction breaks the ester bond, yielding cinnamic acid and beta-phenyllactic acid. This process is a key example of the enzymatic breakdown of this compound and provides insights into its metabolic fate in biological systems.

Table 1: Enzymatic Reactions Involving this compound and Related Compounds

Enzyme ClassSpecific Enzyme ExampleReaction TypeSubstratesProductsResearch Focus
HydrolaseCarboxypeptidase AHydrolysisO-trans-cinnamoyl-L-beta-phenyllactate, Watertrans-Cinnamic acid, L-beta-phenyllactic acidEnzyme kinetics, mechanism of action usda.govnih.gov
LyasePhenylalanine Ammonia (B1221849) Lyase (PAL)DeaminationL-Phenylalaninetrans-Cinnamic acid, AmmoniaBiosynthesis of cinnamic acid nih.govd-nb.info
TransferaseCinnamoyl-CoA:phenyllactate CoA-transferase (FldA)CoA-transferCinnamoyl-CoA, (R)-Phenyllactate(R)-Phenyllactyl-CoA, Cinnamate (B1238496)Part of the phenyllactate dehydratase complex uniprot.orgresearchgate.netresearchgate.net
Hydrolase (Lipase)Candida antarctica Lipase B (CALB)TransesterificationCinnamyl alcohol, Vinyl acetateCinnamyl acetate, AcetaldehydeBiocatalytic synthesis of cinnamyl esters sci-hub.se

Metabolic Engineering for Production of Related Compounds

Metabolic engineering offers a powerful strategy for the microbial production of the precursor molecules required for the synthesis of this compound, namely cinnamic acid and beta-phenyllactic acid. By introducing and optimizing specific metabolic pathways in host organisms like Escherichia coli, it is possible to achieve high-yield production of these compounds from simple carbon sources such as glucose.

The biosynthesis of cinnamic acid can be achieved by introducing the enzyme phenylalanine ammonia lyase (PAL) into a microbial host. nih.govd-nb.info PAL catalyzes the non-oxidative deamination of L-phenylalanine, a primary metabolite, to produce trans-cinnamic acid. nih.govd-nb.info Metabolic engineering efforts have focused on overexpressing PAL and enhancing the metabolic flux towards L-phenylalanine to increase cinnamic acid titers.

For the production of beta-phenyllactic acid, engineered pathways often start from phenylpyruvate, an intermediate in the L-phenylalanine biosynthesis pathway. The introduction of a phenylpyruvate reductase can convert phenylpyruvate to phenyllactic acid.

A more integrated approach involves the co-expression of multiple enzymes to create a synthetic pathway for the conversion of a central metabolite into the desired product. For example, an alternative route to cinnamic acid from D-phenyllactate has been demonstrated using the phenyllactate dehydratase (Fld) system from Clostridium sporogenes. researchgate.netresearchgate.net This system comprises a cinnamoyl-CoA:phenyllactate CoA-transferase (FldA) and a dehydratase (FldBC). researchgate.netresearchgate.net FldA transfers a CoA moiety from cinnamoyl-CoA to D-phenyllactate, forming phenyllactyl-CoA, which is then dehydrated by FldBC to regenerate cinnamoyl-CoA and produce cinnamic acid. researchgate.netresearchgate.net By engineering E. coli to produce D-phenyllactate and subsequently introducing the FldABC enzyme system, a complete biosynthetic pathway from glucose to cinnamic acid can be established.

Table 2: Key Enzymes in the Metabolic Engineering for Cinnamic Acid and Phenyllactic Acid Production

EnzymeGene(s)Source OrganismFunctionApplication in Metabolic Engineering
Phenylalanine Ammonia LyasePALTaxus chinensisConverts L-phenylalanine to trans-cinnamic acid. nih.govProduction of cinnamic acid from L-phenylalanine. nih.gov
Cinnamoyl-CoA:phenyllactate CoA-transferasefldAClostridium sporogenesTransfers CoA from cinnamoyl-CoA to (R)-phenyllactate. uniprot.orgresearchgate.netresearchgate.netPart of an alternative pathway for cinnamic acid production from phenyllactate. researchgate.netresearchgate.net
Phenyllactyl-CoA dehydratasefldBCClostridium sporogenesDehydrates (R)-phenyllactyl-CoA to cinnamoyl-CoA. researchgate.netresearchgate.netWorks in conjunction with FldA for cinnamic acid synthesis. researchgate.netresearchgate.net
Phenylacetate-CoA ligasephlPenicillium chrysogenumActivates trans-cinnamic acid to its CoA thioester. nih.govPotential for in-situ activation of cinnamic acid for subsequent enzymatic reactions. nih.gov

Synthetic Methodologies and Chemoenzymatic Approaches for O Cinnamoyl Beta Phenyllactate and Its Analogs

Chemical Synthesis Routes for Cinnamoyl Phenyllactates

The chemical synthesis of cinnamoyl phenyllactates primarily involves the esterification of β-phenyllactic acid with an activated form of cinnamic acid. A common and effective method is the reaction between cinnamoyl chloride and the hydroxyl group of β-phenyllactic acid. researchgate.net

The general synthesis process begins with the activation of cinnamic acid. Cinnamic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to produce the more reactive cinnamoyl chloride. orgsyn.orgnih.gov This acyl chloride is then reacted with β-phenyllactic acid. The reaction is typically carried out in the presence of a base, like pyridine, which acts as a catalyst and scavenges the hydrogen chloride (HCl) byproduct formed during the esterification. researchgate.net Another approach involves using coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP). rsc.org

Alternatively, molten imidazole (B134444) can serve as a reaction medium for the esterification of polysaccharides with cinnamoyl chloride, suggesting its potential applicability for other hydroxyl-containing molecules. lenzing.com In this method, an activated cinnamoyl imidazolide (B1226674) is thought to form in situ, which then efficiently acylates the hydroxyl group. lenzing.com

StepReactantsReagents/CatalystsProductGeneral Conditions
1. Acid ActivationCinnamic AcidThionyl Chloride (SOCl₂)Cinnamoyl ChlorideHeating on a steam bath until HCl evolution ceases. orgsyn.org
2. EsterificationCinnamoyl Chloride, β-Phenyllactic AcidPyridine or DMAP/DCCO-Cinnamoyl-β-phenyllactateReaction in a suitable solvent (e.g., benzene, chloroform); may require heating. researchgate.netnih.gov

Chemoenzymatic Strategies for Stereoselective Synthesis

Chemoenzymatic methods provide a powerful alternative for synthesizing cinnamoyl phenyllactates, offering high stereoselectivity, which is often difficult to achieve through purely chemical routes. These strategies leverage the specificity of enzymes to catalyze reactions on particular stereoisomers.

Lipases are commonly employed for esterification reactions. For instance, Novozyme 435, an immobilized lipase (B570770), is effective in catalyzing esterification between various acids and alcohols and could be applied to the synthesis of O-cinnamoyl-β-phenyllactate. mdpi.com Acyltransferases also represent a valuable class of enzymes for this purpose. An acyltransferase from Mycobacterium smegmatis (MsAcT) has been used to efficiently prepare amides and could be adapted for ester synthesis in a chemoenzymatic flow process. researchgate.net

A more specific enzymatic route involves CoA (coenzyme A) intermediates. The enzyme cinnamoyl-CoA:phenyllactate CoA-transferase (FldA), a component of the phenyllactate dehydratase complex from the anaerobic bacterium Clostridium sporogenes, catalyzes the reversible transfer of CoA from cinnamoyl-CoA to (R)-phenyllactate. uniprot.orgresearchgate.net This reaction produces (R)-3-phenyllactoyl-CoA and (E)-cinnamate. uniprot.org The formation of the phenyllactoyl-CoA intermediate is a key step that can be harnessed in a biosynthetic or chemoenzymatic pathway. The synthesis of the cinnamoyl-CoA precursor itself can be achieved chemically using activating agents like ethylchloroformate (ECF), which has been shown to produce cinnamoyl-CoA with good yield (75%). nih.gov

EnzymeEnzyme Commission (EC) NumberSource OrganismReaction TypeSubstrates
Lipase (e.g., Novozyme 435)EC 3.1.1.3Candida antarcticaEsterificationCinnamic acid, Phenyllactic acid
Cinnamoyl-CoA:phenyllactate CoA-transferase (FldA)EC 2.8.3.17Clostridium sporogenesCoA Transfer(E)-Cinnamoyl-CoA, (R)-3-Phenyllactate. uniprot.org
Acyltransferase (MsAcT)-Mycobacterium smegmatisAcyl TransferAcyl donor (e.g., cinnamoyl ester), Phenyllactic acid (by analogy)

Derivatization and Structural Modification for Research Probes

O-Cinnamoyl-β-phenyllactate and its derivatives are extensively used as specific substrates for mechanistic and kinetic studies of enzymes, most notably carboxypeptidase A (CPA). acs.orgworthington-biochem.com By systematically modifying the structure of the substrate, researchers can probe the enzyme's active site, understand substrate binding, and elucidate the catalytic mechanism.

A widely studied derivative is O-(trans-p-chlorocinnamoyl)-L-β-phenyllactate. researchgate.netpnas.orgacs.org The introduction of a chloro group in the para position of the cinnamoyl moiety alters the electronic properties of the ester, influencing its reactivity and interaction with the enzyme. Kinetic analysis of the hydrolysis of this substrate by carboxypeptidase A has been conducted over a wide range of pH and temperature, including subzero temperatures in cryosolvents. acs.orgpnas.org These studies allowed for the detection and characterization of a covalent acyl-enzyme intermediate, where the substrate acylates the γ-carboxylate of a glutamate (B1630785) residue (Glu-270) in the enzyme's active site. researchgate.netpnas.org

The effect of substituting the catalytic zinc ion in carboxypeptidase A with other divalent cations (e.g., Co²⁺, Ni²⁺, Cu²⁺, Mg²⁺) on the hydrolysis of O-(trans-cinnamoyl)-L-β-phenyllactate has also been investigated. nih.gov Such experiments provide insight into the role of the metal ion in the catalytic process. These structurally modified cinnamoyl phenyllactates serve as powerful research probes, enabling detailed kinetic and mechanistic dissection of enzyme action. worthington-biochem.comnih.gov

DerivativeStructural ModificationEnzyme StudiedPurpose of Study
O-(trans-Cinnamoyl)-L-β-phenyllactateParent substrateCarboxypeptidase AKinetic analysis, product inhibition studies, effect of metal ion substitution. acs.orgnih.gov
O-(trans-p-Chlorocinnamoyl)-L-β-phenyllactateAddition of a para-chloro group to the cinnamoyl ringCarboxypeptidase AMechanistic studies, detection of acyl-enzyme intermediate, pH-dependence studies. researchgate.netpnas.orgacs.org
O-(trans-p-Chlorocinnamoyl)-L-β-phenyllactateAddition of a para-chloro groupModified Carboxypeptidase A (nitrotyrosine-248, arsanilazotyrosine-248)Probing the role of specific active site residues. acs.org

Analytical Methodologies for Detection and Characterization of O Cinnamoyl Beta Phenyllactate

Spectrophotometric Detection Methods in Enzyme Kinetics

Spectrophotometry is a key technique for studying the kinetics of enzymes that interact with O-Cinnamoyl beta-phenyllactate and its analogs. In the context of carboxypeptidase A-catalyzed hydrolysis, spectrophotometric methods have been employed to monitor the reaction progress. For instance, the hydrolysis of substrates like O-[trans-alpha-(benzoylamino)-cinnamoyl]-L-beta-phenyllactate (BACPL) exhibits biphasic kinetic behavior due to the accumulation of an intermediate. nih.gov By observing the changes in absorbance as this intermediate forms, researchers can determine the active site concentration of the enzyme. nih.gov This approach is particularly effective at low temperatures (e.g., -12°C), where the conversion of the intermediate to the final product is significantly slowed, allowing for its quantitative accumulation and measurement. nih.gov

While direct spectrophotometric detection of this compound itself is less commonly detailed, the principle of using chromogenic substrates that release a colored product upon enzymatic action is a well-established method in enzyme kinetics. nih.gov The use of mass spectrometry coupled with HPLC also provides a sensitive and specific alternative for real-time kinetic analysis where traditional spectrophotometric assays are not feasible. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation and quantification of this compound from complex mixtures. nih.gov These techniques are essential for isolating the compound and accurately measuring its concentration in various samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC/MS/MS), are powerful methods for the analysis of this compound and related metabolites. These techniques offer high sensitivity and selectivity, making them ideal for detecting and quantifying low-abundance compounds in complex biological matrices. nih.govnih.govmdpi.com

In metabolomic studies, UPLC-MS/MS is frequently used for the simultaneous quantification of multiple metabolites, including those structurally similar to this compound. nih.gov The method involves separating compounds using a liquid chromatography system and then detecting and identifying them based on their mass-to-charge ratio using a tandem mass spectrometer. nih.govmdpi.com For example, a UPLC-MS/MS method was developed for the analysis of o-Cresol in human urine, demonstrating the technique's ability to achieve low limits of detection (LOD) and quantification (LOQ), with values of 0.06 µM and 0.21 µM, respectively. irsst.qc.ca Such methods are characterized by their accuracy, precision, and broad dynamic range, making them suitable for both research and clinical applications. nih.govirsst.qc.ca

A study on the chemical constituents of Artemisia argyi utilized UPLC-Q-TOF/MS to identify 68 compounds and UPLC-TQ-MS/MS to quantify 14 active components, showcasing the power of these combined techniques in analyzing complex plant extracts. mdpi.com Similarly, widely targeted LC-MS/MS has been used in comparative metabolomics to identify specific metabolites in plants like the wolfberry. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of volatile and semi-volatile compounds, which can include derivatives of this compound after appropriate sample preparation. google.com In metabolomic analyses, GC-MS is often used alongside LC-MS to provide a more comprehensive profile of the metabolome. nih.gov For instance, in studies of gut microbiome metabolites, samples are often split and analyzed on both GC/MS and LC/MS/MS platforms to identify and quantify a wide range of compounds. nih.gov

GC-MS has been instrumental in identifying metabolites from the anaerobic degradation of aromatic compounds in environmental samples. oup.com It has also been used to characterize volatile compounds in plant extracts, such as the 56 volatile compounds identified in Ningxia goji berries. frontiersin.org The technique typically involves separating compounds in a gas chromatograph before they are detected and identified by a mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC/MS/MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information about metabolites, including this compound. nih.govresearchgate.net In metabolomics, NMR is prized for its high reproducibility and its ability to identify unknown compounds and elucidate metabolic pathways. nih.gov

¹H-NMR spectroscopy is commonly used to analyze complex mixtures like biological fluids and natural extracts. The process involves acquiring a spectrum of the sample, which provides a unique fingerprint of the metabolites present. mdpi.com By analyzing the chemical shifts, coupling constants, and signal intensities, researchers can identify and quantify the different compounds in the sample. mdpi.com NMR-based metabolomics has been successfully applied to study the metabolite profiles of various biological samples, including wine and mushrooms, to understand the effects of different processing methods. mdpi.com

Despite its lower sensitivity compared to mass spectrometry, NMR's ability to provide unambiguous structural information without the need for derivatization makes it an indispensable tool in metabolomics. nih.govresearchgate.net

Applications in Metabolomic Profiling of Biological Samples

The analytical techniques described above have been widely applied in the metabolomic profiling of various biological samples to identify and quantify this compound and related compounds.

This compound and its precursors have been identified in a variety of plant extracts and fermented products. For example, metabolomic studies of Atropa belladonna roots have revealed the presence of phenyllactic acid and its derivatives, which are involved in the biosynthesis of various alkaloids. nsf.gov In this context, techniques like UPLC-TOF-MS are used to profile the metabolome and identify changes in response to genetic modifications. nsf.gov

In the study of fermented products, such as those produced by Clostridium sporogenes, this compound is a key intermediate. researchgate.net This bacterium can convert D-phenyllactate into cinnamic acid through the action of phenyllactate dehydratase. researchgate.net The analysis of these fermentation processes often involves a combination of chromatographic and spectroscopic techniques to monitor the conversion of substrates and the formation of products. researchgate.net Furthermore, the presence of cinnamoyl-CoA:phenyllactate CoA-transferase activity has been noted in Clostridium sporogenes, highlighting the enzymatic pathways involving these compounds. nottingham.ac.uk

The study of plant extracts like those from Ocimum basilicum (basil) has shown the presence of related compounds such as rosmarinic acid, which is derived from the phenylpropanoid pathway. nih.gov The analysis of these extracts often involves LC-MS to identify and quantify the various phenolic compounds present. nih.gov

The detection and characterization of this compound rely on several sophisticated analytical techniques. These methods are crucial for understanding its chemical behavior and its interactions within biological systems. The primary techniques employed include spectroscopy and chromatography, which allow for both qualitative and quantitative analysis.

Spectrophotometry, particularly UV-Visible spectroscopy, is a cornerstone for studying this compound. This compound and its derivatives are frequently used as chromogenic substrates in enzyme kinetics. nih.govresearchgate.net The hydrolysis of the ester bond by enzymes like carboxypeptidase A leads to a change in absorbance, which can be monitored over time to determine reaction rates. annualreviews.org For instance, the kinetics of the carboxypeptidase A-catalyzed hydrolysis of O-(trans-cinnamoyl)-L-β-phenyllactate have been extensively studied by monitoring changes in the UV spectrum. acs.orgacs.org Studies have been conducted across a range of pH values to understand the enzyme's mechanism. acs.orgpnas.org At subzero temperatures, using organic-aqueous cosolvent mixtures, the hydrolysis reaction shows a biphasic decrease in absorbance, which allows for the detection and characterization of a covalent acyl-enzyme intermediate. researchgate.net

Chromatographic methods are also vital for the analysis of this compound and its metabolic precursors and products. While direct chromatographic analysis of the compound is not extensively detailed in the provided literature, methods for its constituent parts, phenyllactate and cinnamic acid, are well-established. For example, Ultra-Performance Liquid Chromatography (UPLC) is used for the detection of phenyllactate in metabolomics studies. frontiersin.org In one such study, the mobile phase consisted of an aqueous solution with 0.04% glacial acetic acid (A) and a methanol (B129727) solution with 0.04% glacial acetic acid (B), run on a gradient. frontiersin.org These methods are essential for separating the compound from complex biological matrices for further analysis.

Table 1: Key Analytical Techniques for this compound and Related Compounds

Analytical TechniqueApplicationKey FindingsReferences
UV-Visible Spectrophotometry Enzyme kinetics studiesUsed to monitor the hydrolysis of the ester bond by carboxypeptidase A by detecting changes in absorbance. nih.govresearchgate.netannualreviews.org acs.org, acs.org, researchgate.net
Cryoenzymology with Spectrophotometry Intermediate detectionAt subzero temperatures, allowed for the stabilization and spectral characterization of a covalent acyl-enzyme intermediate during hydrolysis. researchgate.net researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) Metabolite detectionUsed for the detection and quantification of phenyllactate, a key component of the target molecule, in complex biological samples. frontiersin.org frontiersin.org

The fundamental characterization of this compound is defined by its unique chemical identifiers and properties.

Table 2: Chemical Identification of this compound

Identifier TypeValueSource
IUPAC Name (2S)-3-phenyl-2-[(E)-3-phenylprop-2-enoyl]oxypropanoic acid nih.gov
CAS Number 26467-18-5 nih.gov, chemsrc.com
Molecular Formula C18H16O4 nih.gov, chemicalregister.com
Molecular Weight 296.3 g/mol nih.gov
InChIKey MDDYHPYEFOAUFO-PCUGXKRQSA-N nih.gov
Canonical SMILES C1=CC=C(C=C1)CC@@HOC(=O)/C=C/C2=CC=CC=C2 nih.gov
Tracing Metabolic Pathways in Model Organisms

The study of this compound's metabolism is intrinsically linked to the enzymatic processes it undergoes. Its primary known metabolic fate is hydrolysis, catalyzed by metalloproteases.

Enzymatic Hydrolysis: The most well-documented metabolic interaction involving this compound is its role as a specific substrate for bovine carboxypeptidase A. researchgate.net The hydrolysis of the ester bond by this enzyme is a key catalytic event. Research conducted at very low temperatures has successfully trapped and identified a covalent acyl-enzyme intermediate, specifically a mixed anhydride (B1165640) where the γ-carboxylate of glutamate-270 is acylated by the substrate. researchgate.net This demonstrates that the metabolism of this compound proceeds via the formation of a transient intermediate with the enzyme.

Metabolism of Precursors: The metabolic pathways of the constituent parts of this compound—phenyllactate and the cinnamoyl group—have been traced in various model organisms.

Phenyllactate Pathway: Phenyllactate is derived from the amino acid phenylalanine. mdpi.com In the plant Atropa belladonna, an aromatic amino acid aminotransferase (ArAT) converts phenylalanine to phenylpyruvate, which is then reduced to phenyllactate by a phenylpyruvic acid reductase (AbPPAR). mdpi.com This phenyllactate is a precursor in the biosynthesis of tropane (B1204802) alkaloids. mdpi.com In a comparative metabolomics study involving wolfberry (Lycium barbarum), phenyllactate was identified as a specific, high-concentration metabolite. frontiersin.org This accumulation was linked to the high copy number of the gene for hydroxyphenyl-pyruvate reductase (HPPR), which synthesizes phenyllactate, and a low copy number of the UGT1 gene, which is involved in its degradation. frontiersin.org In microorganisms, an engineered Escherichia coli strain has been used to produce D-phenyllactate from glucose. researchgate.net

Cinnamoyl Moiety Pathway: The cinnamoyl group is derived from cinnamic acid. The metabolism of cinnamic acid can proceed through the fatty acid β-oxidation pathway. tandfonline.com The first step in this pathway is the formation of Cinnamoyl-CoA. tandfonline.cominvivochem.com This intermediate can then undergo further reactions, including hydrogenation. tandfonline.com

Table 3: Research Findings on Metabolic Pathways of this compound Precursors in Model Organisms

OrganismPathway ComponentKey Enzymes/GenesMetabolic RoleReferences
Bovine This compound HydrolysisCarboxypeptidase ASubstrate hydrolysis via a covalent acyl-enzyme intermediate. researchgate.net researchgate.net
Atropa belladonna (Belladonna) Phenyllactate BiosynthesisAromatic amino acid aminotransferase (ArAT), Phenylpyruvic acid reductase (AbPPAR)Precursor for tropane alkaloid biosynthesis. mdpi.com mdpi.com
Lycium barbarum (Wolfberry) Phenyllactate AccumulationHydroxyphenyl-pyruvate reductase (HPPR), UGT1High accumulation due to high synthesis (HPPR) and low degradation (UGT1). frontiersin.org frontiersin.org
Escherichia coli (Engineered) Phenyllactate ProductionPhenylpyruvate reductaseFermentative production of D-phenyllactate from glucose. researchgate.net researchgate.net
Clostridium sporogenes Cinnamic Acid Production from PhenyllactatePhenyllactate dehydratase (FldABCI)Conversion of D-phenyllactate to cinnamic acid. researchgate.net researchgate.net
Rat (Liver Homogenate) Cinnamic Acid MetabolismEnoyl-CoA reductaseFormation of Cinnamoyl-CoA and subsequent β-oxidation. tandfonline.com tandfonline.com

Structural Analogs, Derivatives, and Structure Activity Relationship Studies

O-(trans-p-chlorocinnamoyl)-L-beta-phenyllactate as a Probe Substrate

O-(trans-p-chlorocinnamoyl)-L-beta-phenyllactate is a specific ester substrate extensively used in the study of carboxypeptidase A (CPA). researchgate.netresearchgate.net Its unique structure allows for sensitive monitoring of the enzymatic reaction, making it an invaluable tool in kinetic and mechanistic investigations. The hydrolysis of this substrate by CPA has been examined across a wide temperature range, from 25°C down to -40°C, using cryoenzymologic methods in organic-aqueous cosolvent mixtures. researchgate.netnih.gov

The use of O-(trans-p-chlorocinnamoyl)-L-beta-phenyllactate has been instrumental in elucidating the role of the active site metal ion, typically zinc, in catalysis. nih.gov By substituting the native zinc ion with cobalt, researchers could compare the kinetic and spectral properties of the enzyme. nih.gov These studies identified a catalytically crucial ionizing group, the metal-bound water molecule, which facilitates the deacylation of the acyl-enzyme intermediate as a metal-bound hydroxide (B78521) ion. nih.gov Furthermore, this substrate is frequently employed in assays to determine the potency of various CPA inhibitors. nih.gov

Rational Design of Inhibitors Targeting CPA based on O-Cinnamoyl beta-phenyllactate Structure

The structure of substrates like this compound has served as a blueprint for the rational design of potent CPA inhibitors. The goal is often to create molecules that mimic the transition state of the enzymatic reaction, thereby binding to the enzyme with high affinity.

One successful approach involves the design of aldehyde and ketone substrate analogs. nih.gov For instance, DL-2-Benzyl-3-formylpropanoic acid, an aldehyde analog, acts as a competitive inhibitor of CPA with a Ki of 0.48 µM when O-(trans-p-chlorocinnamoyl)-L-beta-phenyllactate is the substrate. nih.gov This aldehyde exists in equilibrium with its hydrated form, and it is believed that this ability to be hydrated allows it to mimic a tetrahedral intermediate in the transition state of amide hydrolysis, leading to its potent inhibition. nih.gov

In contrast, ketone analogs that are not readily hydrated show significantly weaker inhibition. The ketone (+/-)-3-(p-methoxybenzoyl)-2-benzylpropanoic acid has a Ki of 180 µM, which is comparable to its corresponding alcohol analog (Ki = 190 µM), suggesting it does not effectively mimic the transition state. nih.gov This highlights the importance of the carbonyl group's nature in inhibitor design.

Another class of rationally designed inhibitors includes cysteine derivatives. nih.gov These compounds, which can be synthesized in optically active forms, have shown promise as novel CPA inhibitors. The structure-activity relationship studies of these derivatives provide further insights into the optimal molecular architecture for binding to the CPA active site. nih.gov

Inhibition Constants (Ki) of CPA Inhibitors
InhibitorInhibitor TypeKi ValueReference
DL-2-Benzyl-3-formylpropanoic acidAldehyde Analog0.48 µM nih.gov
(+/-)-3-(p-methoxybenzoyl)-2-benzylpropanoic acidKetone Analog180 µM nih.gov
DL-2-benzyl-4-hydroxybutanoic acidAlcohol Analog0.54 mM (540 µM) nih.gov
2-benzyl-4-hydroxy-4-(p-methoxyphenyl)butanoic acidAlcohol Analog190 µM nih.gov
(S)-1j (N-phenethyl-D-cysteine)Cysteine Derivative55 nM (0.055 µM) nih.gov

Influence of Stereochemistry on Enzymatic Recognition and Catalysis

The stereochemistry of a substrate or inhibitor is a critical determinant of its interaction with an enzyme's active site. Enzymes are chiral molecules and thus exhibit a high degree of stereospecificity. This principle is evident in studies involving CPA.

The specific substrate O-(trans-p-chlorocinnamoyl)-L -beta-phenyllactate underscores the enzyme's preference for the L-stereoisomer at the phenyllactate position, consistent with CPA's function as a peptidase that cleaves C-terminal L-amino acids. researchgate.netresearchgate.netnih.gov

This stereochemical preference is also a key factor in inhibitor design. For example, in a series of cysteine derivatives developed as CPA inhibitors, those prepared from D-cysteine were found to be significantly more potent than the corresponding inhibitors derived from L-cysteine. nih.gov The most potent inhibitor in this series, (S)-1j, which is derived from D-Cysteine and has a phenethyl group on its amino group, exhibits a Ki value of 55 nM. nih.gov This demonstrates that the enzyme's active site can accommodate D-isomers in the context of certain inhibitor scaffolds, and that this specific orientation leads to a much tighter binding interaction compared to the L-isomer counterpart. This reversal of stereochemical preference compared to typical substrates highlights the nuanced and specific nature of molecular recognition within the enzyme's active site. nih.gov

Comparative Analysis with Other Cinnamoyl/Phenyllactoyl Derivatives

Comparing the enzymatic hydrolysis of this compound with its various derivatives provides valuable information on substrate specificity and the catalytic mechanism.

Substituents on the Cinnamoyl Ring: The kinetics of CPA-catalyzed hydrolysis of O-(trans-p-chlorocinnamoyl)-L-beta-phenyllactate have been compared to its non-chlorinated parent compound, O-(trans-cinnamoyl)-L-β-phenyllactate. researchgate.net Studies on the pH dependencies of kcat/Km and kcat for the hydrolysis of these two substrates by both native and modified CPA (specifically at Tyr-248) showed similar profiles. researchgate.net This similarity suggests that the ionization state of the Tyr-248 residue has little effect on the binding or catalysis of these specific ester substrates. researchgate.net

Thiolester Analogs: A significant comparison can be made with thiolester analogs, such as S-(trans-cinnamoyl)-L-α-mercapto-β-phenylpropionate. rsc.org In this derivative, the ester oxygen is replaced by a sulfur atom. Interestingly, the copper-substituted form of CPA (Cu-CPA), which is typically inactive, was found to catalyze the hydrolysis of this thiolester at a rate comparable to that of the native zinc enzyme. rsc.org This was the first observation of catalytic activity for the copper form of the enzyme and opened new avenues for mechanistic investigations. rsc.org

The study of these and other derivatives, including thiopeptide and thionester analogs, helps to map the electronic and steric requirements of the CPA active site and refine our understanding of its catalytic power. researchgate.net

Future Research Directions and Unexplored Avenues

Elucidating Novel Enzymatic Pathways for O-Cinnamoyl beta-phenyllactate

The known enzymatic interaction with this compound is predominantly its hydrolysis by carboxypeptidase A (CPA). pnas.org However, the biosynthetic pathways for its formation in nature are not well understood. Future research should focus on identifying and characterizing enzymes capable of synthesizing this ester from its constituent precursors, cinnamic acid and β-phenyllactic acid. Both precursors are known metabolites in various organisms, particularly in plants and microbes, as part of the shikimate pathway. nih.govmdpi.com

An alternative metabolic pathway for producing cinnamic acid from glucose via a D-phenyllactate (D-PhLA) intermediate has been designed, utilizing phenyllactate dehydratase from Clostridium sporogenes. researchgate.net This process notably involves a cinnamoyl-CoA intermediate, which is formed after a CoA-transfer to phenyllactate. researchgate.net This suggests a plausible enzymatic route for this compound synthesis could involve a CoA-dependent transferase that catalyzes the esterification of phenyllactyl-CoA with cinnamoyl-CoA or a related activated cinnamic acid derivative. Investigating enzyme families such as acyl-CoA transferases and certain lipases with broad substrate specificities could uncover the catalysts responsible for its natural synthesis.

Research AvenueProposed Enzyme ClassPrecursorsPotential Organism Source
CoA-Dependent SynthesisAcyl-CoA TransferaseCinnamoyl-CoA, β-phenyllactic acidPlants, Bacteria (Clostridium)
Direct EsterificationLipase (B570770) / EsteraseCinnamic acid, β-phenyllactic acidFungi, Bacteria, Plants
NRPS-mediated SynthesisNon-Ribosomal Peptide Synthetase (with KR domain)Cinnamic acid, PhenylpyruvateBacteria, Fungi

Advanced Structural Biology Studies of Enzyme-Substrate Complexes (e.g., CPA with this compound)

The interaction between carboxypeptidase A and this compound or its analogs has been a cornerstone for understanding enzyme mechanisms. researchgate.netacs.org Early studies using cryoenzymology at subzero temperatures successfully trapped and characterized a covalent acyl-enzyme intermediate during the hydrolysis of O-(trans-p-chlorocinnamoyl)-L-beta-phenyllactate. researchgate.netpnas.org This intermediate was identified as a mixed anhydride (B1165640) where the γ-carboxylate of Glutamate-270 is acylated by the substrate. researchgate.net

Future research can build upon this foundation by employing state-of-the-art structural biology techniques. High-resolution cryo-electron microscopy (cryo-EM) and time-resolved X-ray crystallography could provide unprecedented, near-atomic level snapshots of the enzyme-substrate complex at various stages of the catalytic cycle. These advanced methods can help visualize the precise conformational changes in both the enzyme and substrate, the role of the active-site zinc ion, and the network of hydrogen bonds involving key residues like Arg127, Arg145, and Tyr248 that stabilize the complex. researchgate.netresearchgate.net Such studies would not only refine our understanding of CPA's mechanism with ester substrates but also provide a structural basis for designing novel enzymes or inhibitors.

Key Residues in CPA Interaction with Ester Substrates

Residue Role in Catalysis/Binding Supporting Evidence
Glu270 Acts as a nucleophile attacking the substrate's carbonyl carbon, forming a covalent acyl-enzyme intermediate. researchgate.netresearchgate.net Also acts as a general base to assist a water molecule. researchgate.net Cryoenzymology studies identified a mixed anhydride intermediate involving Glu270. researchgate.net QM/MM simulations support both nucleophilic and general-base pathways. researchgate.net
Arg145 Binds the C-terminal carboxylate group of the substrate through a salt-link. nih.gov X-ray crystallography of CPA with inhibitors and substrate analogs consistently shows this interaction. nih.govnih.gov
Tyr248 Anchors the substrate's carboxylate group and may act as a proton donor. researchgate.net Modification of Tyr-248 affects the pH dependencies of catalysis, though its precise role is debated. researchgate.net

| Zn²⁺ Ion | Coordinates with the substrate's carbonyl oxygen, polarizing it for nucleophilic attack. nih.gov | Structural studies show close proximity to the scissile bond. researchgate.net |

Computational Modeling and In Silico Analysis of Reactivity and Interactions

Computational chemistry offers powerful tools to complement experimental studies by modeling enzymatic reactions at a quantum level. Hybrid quantum mechanical/molecular mechanical (QM/MM) methods have already been applied to investigate the CPA-catalyzed hydrolysis of esters. researchgate.net These studies have explored competing mechanistic pathways: a "promoted-water" pathway where Glu270 activates a water molecule for attack, and a "nucleophilic" pathway involving direct attack by Glu270 to form an acyl-enzyme intermediate. researchgate.net Simulations indicated that while the nucleophilic pathway forms a stable intermediate, it is ultimately nonproductive due to a high energy barrier for the subsequent deacylation step. researchgate.net

Future in silico research could expand on this in several ways. Molecular dynamics (MD) simulations can be used to explore the conformational flexibility of the CPA active site upon binding this compound and its analogs. lasalle.mxresearchgate.net These simulations can predict binding affinities (e.g., via MM-PBSA calculations) and identify key intermolecular interactions that contribute to substrate specificity and catalytic efficiency. lasalle.mx Furthermore, computational models can be used predictively to screen virtual libraries of this compound analogs for their potential as substrates or inhibitors of CPA or newly discovered enzymes. This in silico screening can guide the synthesis of promising compounds for experimental validation, accelerating the discovery of molecules with tailored properties. biorxiv.org

Development of Novel Biocatalysts for the Production of this compound and Analogs

The chemical synthesis of specific esters can be challenging, whereas biocatalysis offers a route with high selectivity under mild conditions. nih.govrsc.org The development of novel biocatalysts for the efficient production of this compound represents a significant and practical research avenue. Lipases are particularly promising candidates, as they are widely used in the synthesis of various esters, from flavor compounds to carbohydrate esters. mdpi.comnih.govnih.gov

Strategies for developing such biocatalysts include:

Enzyme Screening and Immobilization: Screening existing lipase libraries for activity towards cinnamic acid and β-phenyllactic acid. Immobilization of promising candidates, such as Candida antarctica lipase B (CalB), onto supports like silica (B1680970) gel or methacrylate (B99206) resins can enhance stability, allow for use in organic solvents or solvent-free systems, and facilitate catalyst recycling. mdpi.commdpi.com

Whole-Cell Biocatalysis: Utilizing microorganisms known for producing lipolytic enzymes, such as the yeast Yarrowia lipolytica, as whole-cell biocatalysts. mdpi.com This approach avoids costly enzyme purification and can be more robust for industrial processes. bohrium.com

Protein Engineering: Employing rational design or directed evolution to engineer existing enzymes. For instance, the substrate specificity of a lipase could be altered to favor the large, aromatic substrates required for this compound synthesis. nih.gov Similarly, non-ribosomal peptide synthetase (NRPS) systems, which can incorporate 2-hydroxy acids, could potentially be engineered to produce the compound or its analogs. nih.gov

Deepening Metabolomic Insights into its Role in Specific Biological Contexts (Non-Clinical)

Metabolomics, the comprehensive analysis of small molecules in a biological system, provides a powerful lens to investigate the function of compounds within a specific context. oup.comnih.gov While this compound is known as a laboratory substrate, its natural occurrence and role are unknown. Untargeted metabolomic profiling, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be applied to screen for its presence in various organisms, particularly in plants where its precursors are common. uib.nofrontiersin.org

Future research could involve comparative metabolomics studies. For example, analyzing the metabolomes of different plant species or a single species grown under various abiotic stress conditions (e.g., drought, high salinity, UV exposure) could reveal whether this compound is produced or accumulates in response to specific triggers. frontiersin.orgmdpi.com If it is identified as a differentiating metabolite, its presence could be correlated with specific phenotypes, such as disease resistance or stress tolerance, providing the first clues to its non-clinical biological function, potentially as a signaling molecule or a defense compound.

Q & A

Q. What are the established synthetic routes for O-cinnamoyl beta-phenyllactate, and what analytical techniques validate its structural integrity?

this compound is typically synthesized via esterification between cinnamic acid derivatives and beta-phenyllactic acid. Key steps include activating the carboxyl group (e.g., using HATU or DCC as coupling agents) and optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield . Structural validation requires a combination of NMR (¹H/¹³C for functional group analysis), HPLC (purity assessment), and mass spectrometry (molecular ion confirmation) .

Q. How is the purity of this compound quantified, and what reference standards are applicable?

Purity is quantified using reverse-phase HPLC with UV detection (λ = 254–280 nm) and calibration against authenticated reference standards (e.g., USP-grade cinnamic acid derivatives). Column selection (C18 vs. phenyl-hexyl) and mobile phase composition (ACN/water with 0.1% TFA) are critical for resolution .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Common assays include the MTT assay for cytotoxicity screening (using human cell lines like HepG2 or HEK293) and enzyme inhibition studies (e.g., COX-2 or tyrosinase activity via spectrophotometric kinetic analysis). Dose-response curves (IC₅₀ calculations) and positive controls (e.g., aspirin for COX-2) are essential for reliability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural characterization?

Discrepancies in NMR signals may arise from tautomerism or solvent effects. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess environmental influences and 2D NMR (COSY, HSQC) to confirm spin-spin coupling and connectivity. Cross-validation with X-ray crystallography (if crystalline) provides definitive conformation .

Q. What experimental design considerations optimize the synthetic yield of this compound under green chemistry principles?

Employ DoE (Design of Experiments) to evaluate catalyst efficiency (e.g., lipase vs. chemical catalysts), solvent sustainability (e.g., ethanol/water mixtures), and microwave-assisted synthesis for reduced reaction time. Response variables (yield, E-factor) should be analyzed via ANOVA to identify significant factors .

Q. How do structural analogs (e.g., methyl benzoylformate) compare in stability studies, and what degradation pathways are relevant?

Comparative stability testing under accelerated conditions (40°C/75% RH) with LC-MS monitoring identifies degradation products (e.g., hydrolysis to beta-phenyllactic acid). Analog-specific instability (e.g., ester vs. amide linkage) requires Arrhenius modeling to predict shelf-life .

Q. What computational methods predict the binding affinity of this compound to target proteins?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with targets like COX-2. Validate predictions with SPR (Surface Plasmon Resonance) to measure binding kinetics (KD, kon/koff) .

Methodological Notes

  • Reproducibility : Detailed experimental protocols (catalyst loading, solvent ratios) must align with FAIR data principles to ensure reproducibility .
  • Data Validation : Use triplicate runs with statistical error margins (±SD) for biological assays and chromatographic analyses .
  • Ethical Compliance : Non-proprietary analogs should be sourced from verified suppliers (e.g., Sigma-Aldrich, USP) to avoid batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.